

Application Notes: N,N-Dimethylsulfamide-d6 in Food and Beverage Testing

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Compound of Interest

Compound Name: *N,N-Dimethylsulfamide-d6*

Cat. No.: B563673

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Introduction

N,N-Dimethylsulfamide (DMS) is a metabolite of the fungicide tolylfluanid and has been detected in various environmental samples. Due to its potential presence in the food chain, sensitive and reliable analytical methods are required for its determination in food and beverage products. This application note describes a robust method for the quantification of DMS in food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **N,N-Dimethylsulfamide-d6** (DMS-d6) as an internal standard. The use of an isotopic internal standard is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.^{[1][2][3]}

Principle

The method involves the extraction of DMS from a homogenized food or beverage sample using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.^{[4][5]} DMS-d6 is added as an internal standard at the beginning of the sample preparation process to ensure accurate quantification. The extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal of the analyte to the signal of the internal standard is used for quantification, which minimizes the impact of matrix interference.^[7]

Application

This method is applicable for the quantitative analysis of N,N-Dimethylsulfamide residues in a variety of food and beverage matrices, including but not limited to:

- Beverages: Fruit juices, soft drinks, and bottled water.
- Fruits and Vegetables: Grapes, strawberries, tomatoes, and leafy greens.
- Processed Foods: Jams, sauces, and infant formula.

Experimental Protocols

1. Materials and Reagents

- N,N-Dimethylsulfamide (DMS) analytical standard ($\geq 98\%$ purity)
- **N,N-Dimethylsulfamide-d6** (DMS-d6) internal standard ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

2. Standard Solutions Preparation

- DMS Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMS and dissolve in 10 mL of methanol.

- DMS-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMS-d6 and dissolve in 10 mL of methanol.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the DMS stock solution with a mixture of water and methanol to construct a calibration curve.[1]
- IS Working Solution (1 µg/mL): Dilute the DMS-d6 stock solution with methanol.

3. Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize solid food samples. Liquid samples can be used directly.
- Extraction:
 - Weigh 10 g of the homogenized sample (or 10 mL for liquid samples) into a 50 mL QuEChERS extraction tube.
 - Add 100 µL of the IS working solution (1 µg/mL).
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
 - Cap the tube and vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL d-SPE cleanup tube containing PSA, C18, and MgSO₄.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- Final Extract:

- Transfer the supernatant to a clean vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The precursor and product ions for DMS and DMS-d6 need to be optimized by direct infusion. Two transitions are typically monitored for each analyte for quantification and confirmation.^[1]

Data Presentation

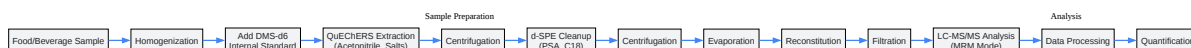
Table 1: Optimized MRM Transitions for DMS and DMS-d6

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
DMS	125.1	80.0	65.0	15
DMS-d6	131.1	80.0	71.0	15

Table 2: Method Validation Data (Representative)

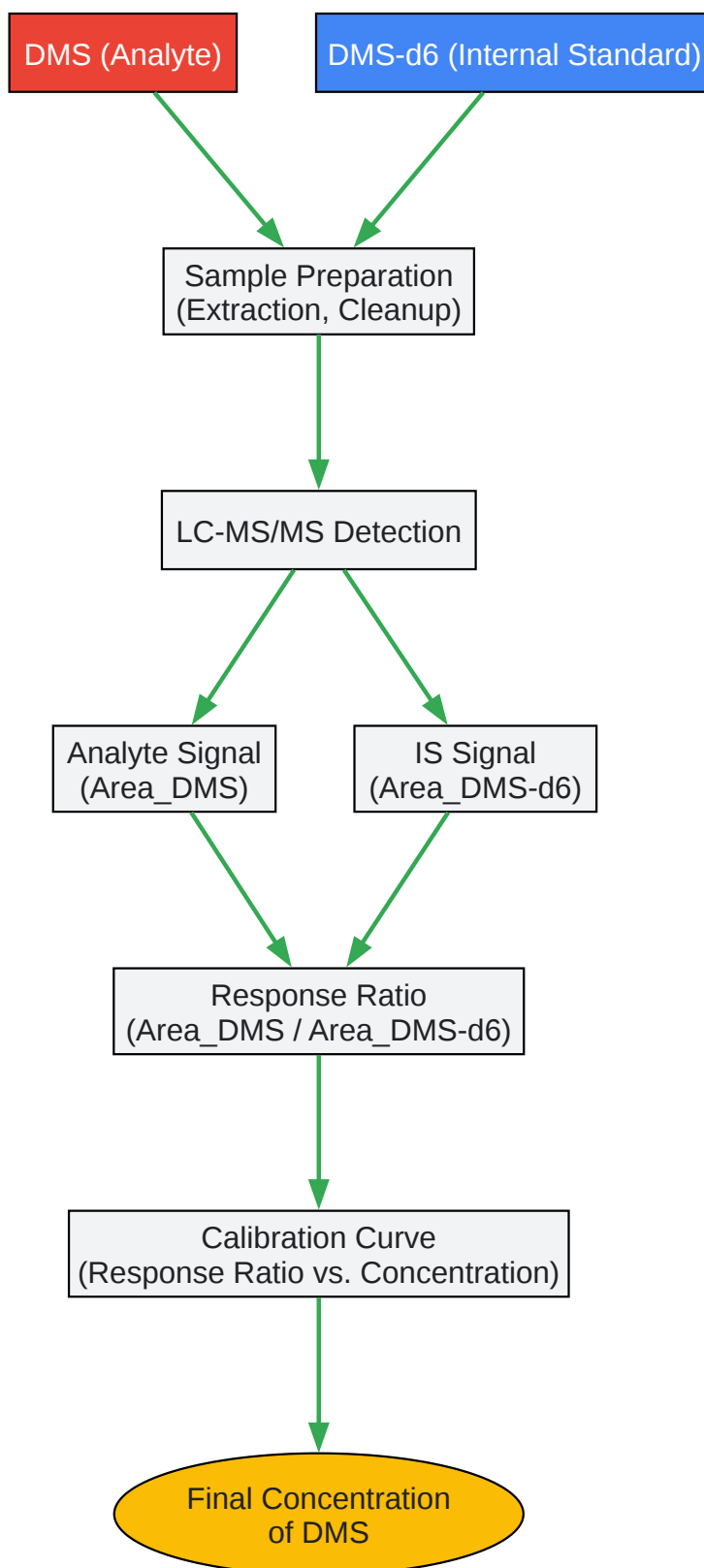
Parameter	Result
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	0.1 µg/kg
Limit of Quantification (LOQ)	0.5 µg/kg
Recovery (at 1, 10, and 50 µg/kg)	85-110%
Precision (RSD, at 1, 10, and 50 µg/kg)	< 15%

Visualizations



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Caption: Experimental workflow for DMS analysis.



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Caption: Logic of internal standard quantification.

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